S-(2,4,6-Trichlorophenyl) dimethylcarbamothioate
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Overview
Description
S-(2,4,6-Trichlorophenyl) dimethylcarbamothioate: is a chemical compound known for its unique properties and applications in various fields It is characterized by the presence of a trichlorophenyl group attached to a dimethylcarbamothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2,4,6-Trichlorophenyl) dimethylcarbamothioate typically involves the reaction of 2,4,6-trichlorophenol with dimethylcarbamothioic chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to achieve high yields and consistent quality.
Chemical Reactions Analysis
Types of Reactions: S-(2,4,6-Trichlorophenyl) dimethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can replace the dimethylcarbamothioate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
S-(2,4,6-Trichlorophenyl) dimethylcarbamothioate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of S-(2,4,6-Trichlorophenyl) dimethylcarbamothioate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific enzyme targeted.
Comparison with Similar Compounds
2,4,6-Trichlorophenol: A related compound with similar structural features but different functional groups.
Dimethylcarbamothioate: Shares the carbamothioate moiety but lacks the trichlorophenyl group.
Tris(2,4,6-trichlorophenyl)methyl radical: Another compound with the trichlorophenyl group but different overall structure and properties.
Uniqueness: S-(2,4,6-Trichlorophenyl) dimethylcarbamothioate is unique due to its combination of the trichlorophenyl group and the dimethylcarbamothioate moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
CAS No. |
61268-34-6 |
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Molecular Formula |
C9H8Cl3NOS |
Molecular Weight |
284.6 g/mol |
IUPAC Name |
S-(2,4,6-trichlorophenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C9H8Cl3NOS/c1-13(2)9(14)15-8-6(11)3-5(10)4-7(8)12/h3-4H,1-2H3 |
InChI Key |
JGUPWVRHJIVTNR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)SC1=C(C=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
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